molecular formula C44H46N4O4S B13733341 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate CAS No. 41062-71-9

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate

Cat. No.: B13733341
CAS No.: 41062-71-9
M. Wt: 726.9 g/mol
InChI Key: OAMVDYSGCJMUQA-UHFFFAOYSA-N
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Description

This compound, commonly referred to by its CAS number 3056-93-7 (Basic Orange 21), is a cationic indolium dye with a sulfate counterion. Its structure features two indole moieties linked via an ethenyl bridge, with methyl and trimethyl substituents enhancing stability and conjugation . It is primarily used for dyeing polyacrylonitrile (acrylic) fibers, modified polyesters, and paper due to its strong affinity for cationic sites in these materials . The extended π-conjugation system contributes to its absorption in the visible spectrum, making it a valuable chromophore in industrial applications.

Properties

CAS No.

41062-71-9

Molecular Formula

C44H46N4O4S

Molecular Weight

726.9 g/mol

IUPAC Name

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate

InChI

InChI=1S/2C22H22N2.H2O4S/c2*1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h2*5-14H,1-4H3;(H2,1,2,3,4)

InChI Key

OAMVDYSGCJMUQA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate typically involves the following key steps:

  • Formation of the Indolium Salt Core : The starting point is the preparation of 1,3,3-trimethylindolium salts, which are generated by alkylation of indole derivatives at the nitrogen and carbon positions to install methyl groups, yielding the 1,3,3-trimethylindolium scaffold.

  • Aldehyde Condensation (Knoevenagel-type Reaction) : The 1,3,3-trimethylindolium salt is then reacted with a 2-methyl-1H-indole-3-carboxaldehyde or related aldehyde derivative under basic or acidic conditions to form the vinyl linkage via a condensation reaction. This step typically proceeds through a Knoevenagel condensation mechanism, forming the (E)-ethenyl linkage between the two indole units.

  • Salt Formation with Sulfate : The final compound is isolated as a sulfate salt by treatment with sulfuric acid or a sulfate source, which stabilizes the dicationic indolium species.

Detailed Reaction Conditions

  • Reaction Atmosphere : The condensation is performed under an inert nitrogen atmosphere to prevent oxidation and side reactions.

  • Temperature : Heating is maintained typically between 80° to 85° Celsius for 4 to 6 hours to ensure complete reaction and high yield.

  • Solvents : Polar aprotic solvents such as dimethylformamide or ethanol are commonly used to dissolve the reactants and facilitate the condensation.

  • Catalysts/Additives : Mild bases or acids can be used to catalyze the condensation; however, the exact conditions depend on the aldehyde and indolium salt reactivity.

Example Preparation Procedure (Adapted from Patent Literature)

Step Reagents & Conditions Outcome
1 Alkylation of 2-methylindole with methyl iodide to form 1,3,3-trimethylindolium iodide salt Formation of indolium salt precursor
2 Condensation of the indolium salt with 2-methyl-1H-indole-3-carboxaldehyde in ethanol under nitrogen, heated at 80-85°C for 4-6 hours Formation of the vinyl-linked indolium intermediate
3 Treatment with sulfuric acid to exchange iodide for sulfate counterion and isolation of the sulfate salt Isolation of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate

This procedure yields the target compound as a sulfate salt with high purity and stability.

Summary Table of Preparation Methods

Preparation Step Description Key Parameters References
Indolium Salt Formation Alkylation of 2-methylindole to 1,3,3-trimethylindolium salt Methyl iodide, reflux, inert atmosphere
Aldehyde Condensation Knoevenagel condensation with 2-methyl-1H-indole-3-carboxaldehyde Ethanol or DMF, 80-85°C, 4-6 h, nitrogen atmosphere
Salt Exchange and Isolation Conversion to sulfate salt via sulfuric acid treatment Acid addition, precipitation, filtration

Chemical Reactions Analysis

Types of Reactions

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the indole rings.

    Reduction: Reduced forms of the compound with hydrogenated ethenyl bridges.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of indole compounds exhibit anticancer properties. The specific compound has been tested for its ability to inhibit cancer cell proliferation. For instance, research has shown that similar indole derivatives can induce apoptosis in various cancer cell lines .

Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. The compound may play a role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Properties
The compound's structural features suggest potential use as a botanical pesticide. Studies have highlighted the effectiveness of indole-based compounds against various agricultural pests and pathogens. For example, research into the efficacy of hemp essential oils has demonstrated that terpenoid compounds can effectively control pests such as Dermanyssus gallinae and Hyalomma dromedarii .

Plant Growth Regulation
Indole compounds are known to influence plant growth by acting as phytohormones. This particular compound could be explored for its ability to promote root development and enhance overall plant vigor under stress conditions.

Data Tables

Application Area Potential Benefits Supporting Studies
Medicinal ChemistryAnticancer properties
Neuroprotective effects
Agricultural ApplicationsPesticidal properties
Plant growth regulationOngoing research

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Pesticidal Efficacy

A study assessing the toxicity of indole-derived compounds on agricultural pests found that the compound exhibited high toxicity against both mites and ticks. The results indicated an LC50 value of 47.1 µg/mL for mite species, suggesting strong potential for use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indolium-Based Dyes with Varying Substituents and Counterions

Key structural analogs include compounds with modifications to alkyl groups, counterions, or conjugation length. These changes significantly alter photophysical properties and binding affinities:

Compound Name CAS Number Molecular Formula λmax (nm) Application/Biological Activity Key Reference
1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium; chloride 3056-93-7 C₂₂H₂₃ClN₂ 546 (MeOH) Textile/paper dyeing
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide 14696-39-0 C₂₅H₃₀IN₂ 546 (MeOH) Fluorescent probe development
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium 407362 C₂₂H₂₃N₂⁺ N/A p53 misfolding inhibition (ΔG = −9.6 kcal/mol)
1,3,3-Trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-3H-indolium phosphate 35033-71-7 C₂₈H₂₈N₂O₄P N/A Not categorized under CEPA environmental guidelines

Key Observations :

  • Environmental Impact : The phosphate analog (CAS 35033-71-7) was deemed environmentally benign under Canadian regulations, contrasting with the industrial use of Basic Orange 21 .
Cyanine-Flavonol Hybrids and Extended Conjugation Systems

Compounds like 5a () incorporate indolium moieties into cyanine-flavonol hybrids, extending conjugation for near-infrared (NIR) applications:

Compound Name λmax (nm) Key Feature Application
Cyanine-flavonol hybrid 5a () >700 NIR absorption Bioimaging, photothermal therapy
Basic Orange 21 546 Visible spectrum absorption Textile dyeing

Key Observations :

  • Extended conjugation in cyanine hybrids shifts absorption to NIR, enabling biomedical applications, whereas Basic Orange 21’s visible-range absorption limits it to industrial uses .

Key Observations :

  • Functional groups like thiosemicarbazone introduce hydrogen-bonding capacity, enabling biological activity absent in Basic Orange 21 .

Research Findings and Implications

  • Photostability : Basic Orange 21’s trimethyl groups enhance photostability compared to ethyl-substituted analogs (e.g., CAS 14696-39-0), which may degrade under prolonged UV exposure .
  • Toxicity Concerns : While Basic Orange 21 is widely used in textiles, its structural analog 407362 () demonstrates bioactivity, highlighting the need for rigorous toxicity profiling of indolium derivatives .
  • Environmental Persistence : Phosphate and sulfate counterions () show differing regulatory profiles, suggesting counterion choice impacts environmental safety .

Biological Activity

1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium; sulfate (CAS No. 41062-71-9) is a complex organic compound featuring a unique indolium structure. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium; sulfate is C₃₄H₄₆N₄O₄S, with a molecular weight of approximately 726.925 g/mol. The compound's structure includes a trimethylated indole core linked to a vinyl group containing a methyl-substituted indole moiety, which contributes to its distinct chemical properties and potential biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to indole structures. For instance, compounds with similar indole frameworks have demonstrated significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC₅₀ (μM)
Compound 7dHeLa0.52
Compound 7dMCF-70.34
Compound 7dHT-290.86

Mechanistic studies revealed that these compounds induce apoptosis and arrest cells in the G2/M phase while inhibiting tubulin polymerization, suggesting their potential as tubulin inhibitors in cancer therapy .

Antimicrobial Activity

The indole derivatives are also noted for their antimicrobial properties. Research indicates that compounds structurally similar to 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium; sulfate exhibit activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μM)
E. coli42 - 160
S. aureusSignificant activity observed

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have provided insights into the biological mechanisms underlying the activity of this compound:

  • Induction of Multipolar Spindle Formation : In centrosome-amplified human cancer cells treated with HSET inhibitors derived from indole structures, an increase in multipolar spindle formation was observed, indicating potential for disrupting mitotic processes in cancer cells .
  • Fluorescent Probes for Binding Studies : The synthesis of fluorescent-tagged analogues of related compounds has enabled direct binding studies to elucidate their mechanism of action against target proteins such as HSET, further confirming their potential as therapeutic agents .

Q & A

Basic: What are the established synthetic routes for this indolium sulfate salt, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via acid-catalyzed condensation of indole derivatives. A key method involves using p-toluenesulfonic acid (p-TSA) to facilitate the formation of ethenyl linkages between indole moieties, followed by sulfation . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (optimized at 80–100°C), and catalyst loading significantly impact yield. For instance, higher temperatures (>100°C) may degrade sensitive intermediates, while polar aprotic solvents enhance intermediate stability .

Basic: How can researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the (E)-configuration of the ethenyl bridge and methyl group positions. Aromatic protons in the indole rings appear as doublets between δ 7.2–8.1 ppm, while the methyl groups resonate as singlets near δ 3.1–3.3 ppm .
  • X-ray crystallography : Single-crystal studies reveal planar indole moieties and non-covalent interactions (e.g., π-π stacking) influenced by the sulfate counterion. Crystallographic data (e.g., CCDC entries) should be cross-validated with computational models to resolve ambiguities .

Advanced: What strategies optimize reaction efficiency and purity in laboratory-scale synthesis?

Answer:

  • Catalyst screening : p-TSA (10–15 mol%) achieves >70% yield, but Brønsted acids like HCl or H2_2SO4_4 may introduce side reactions (e.g., over-sulfation) .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) removes unreacted indole precursors. Recrystallization in ethanol/water mixtures improves purity to >95% .
  • Data-driven optimization : Reaction tables (e.g., entries 130–153 in ) show yields ranging from 50–90%, highlighting the need for real-time monitoring (e.g., TLC) to adjust conditions dynamically .

Advanced: How do computational approaches elucidate this compound’s reactivity and stability?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. The indolium core’s positive charge localizes on the nitrogen, making it susceptible to nucleophilic attack .
  • Molecular dynamics : Simulate sulfate counterion interactions in aqueous vs. organic solvents. Polar solvents stabilize the ion pair, reducing aggregation .

Advanced: How should researchers address discrepancies in reported synthetic yields or spectral data?

Answer:

  • Yield contradictions : Compare reaction parameters across studies (e.g., vs. 4). For example, entry 130 ( ) reports 468% yield (likely a typographical error), emphasizing the need to validate data against experimental logs .
  • Spectral mismatches : Cross-reference NMR shifts with structurally analogous compounds (e.g., 2-(indol-3-yl)acetaldehyde derivatives in ) to identify misassignments .

Advanced: What considerations are critical for kinetic and thermodynamic mechanistic studies?

Answer:

  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enol ethers) at millisecond resolution .
  • Thermodynamic parameters : Calculate activation energy (Ea_a) via Arrhenius plots. For example, the condensation step typically has Ea_a ≈ 60–80 kJ/mol, sensitive to solvent dielectric constants .

Advanced: How does the sulfate counterion affect crystallographic packing and solubility?

Answer:

  • Crystallography : Sulfate ions form hydrogen bonds with indolium protons, creating layered structures (e.g., P21_1/c space group). Substituting sulfate with tosylate ( ) alters symmetry due to steric effects .
  • Solubility : The sulfate salt exhibits higher aqueous solubility (≈50 mg/mL) compared to halogenated analogs, critical for biological assays .

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